2,6-Naphthalenedithiol
Overview
Description
2,6-Naphthalenedithiol is an organic compound with the molecular formula C10H8S2. It is characterized by the presence of two thiol groups (-SH) attached to the 2 and 6 positions of a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Naphthalenedithiol can be synthesized through several methods. One common approach involves the reduction of 2,6-naphthalenedisulfonyl chloride using tin(II) chloride in glacial acetic acid saturated with hydrogen chloride. The reaction is typically carried out at 90°C for about 2 hours . Another method involves the use of zinc dust amalgam in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthalenedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form naphthalene derivatives.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
2,6-Naphthalenedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-thiol interactions and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 2,6-Naphthalenedithiol involves its ability to interact with thiol groups in proteins and other biomolecules. The thiol groups can form disulfide bonds, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making the compound useful in studying redox biology and thiol-based signaling .
Comparison with Similar Compounds
- 2,7-Naphthalenedithiol
- 1,5-Naphthalenedithiol
- Naphthalene-2,6-dithiol
Comparison: 2,6-Naphthalenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
naphthalene-2,6-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S)C=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538779 | |
Record name | Naphthalene-2,6-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96892-95-4 | |
Record name | Naphthalene-2,6-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.